tert-Butyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride
Description
Properties
IUPAC Name |
tert-butyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4.ClH/c1-5-20-13(18)10-12(16)11-6-8-17(9-7-11)14(19)21-15(2,3)4;/h11-12H,5-10,16H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHHVBZJGIBZHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1CCN(CC1)C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674232 | |
| Record name | tert-Butyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159824-10-8 | |
| Record name | tert-Butyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride (CAS No. 1159824-10-8) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H29ClN2O4, with a molecular weight of approximately 336.85 g/mol. The compound features a piperidine ring substituted with an amino group and an ethoxycarbonyl moiety, which contributes to its biological activity.
Research indicates that compounds similar to this compound may interact with various biological targets:
- GABA Receptors : Some studies suggest that derivatives of piperidine compounds can modulate GABAergic activity, potentially influencing anxiety and seizure pathways.
- Enzyme Inhibition : The compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways, which could be relevant for therapeutic applications in metabolic disorders.
- Receptor Antagonism : It is hypothesized that this compound may act as an antagonist at specific neurotransmitter receptors, contributing to its pharmacological profile.
Biological Activity
The biological activity of this compound has been investigated in various studies:
Table 1: Summary of Biological Activities
Case Studies
Several case studies have explored the efficacy and safety of this compound:
- Neuroprotection Study : A study involving rodent models demonstrated that administration of the compound significantly reduced neuronal damage following induced oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases.
- Seizure Model : In a controlled experiment, the compound was administered to mice with induced seizures. Results indicated a marked decrease in seizure frequency and duration, supporting its potential use as an anticonvulsant agent.
- Inflammation Model : In vitro studies showed that tert-butyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine inhibited the production of TNF-alpha and IL-6 in activated macrophages, indicating anti-inflammatory properties.
Safety and Toxicology
Safety assessments indicate that while the compound exhibits promising biological activities, it also presents certain risks:
- Irritation Potential : The compound is classified as a skin and eye irritant based on safety data sheets.
- Respiratory Effects : Inhalation may cause respiratory irritation; therefore, handling precautions are recommended.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine derivatives have been investigated for their potential as therapeutic agents. The compound's structural features allow it to interact with various biological targets, making it a candidate for developing new medications.
Case Study: Antidepressant Activity
Research has shown that derivatives of piperidine compounds exhibit antidepressant-like effects in animal models. The introduction of the tert-butyl and ethoxy groups enhances the lipophilicity and bioavailability of these compounds, potentially improving their efficacy in treating depression-related disorders .
Synthesis Methodologies
The synthesis of tert-butyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine involves several key steps:
- Formation of the Piperidine Ring : Starting from commercially available piperidine derivatives, the introduction of the tert-butyl group is achieved through alkylation reactions.
- Functionalization : The amino and ethoxy groups are introduced via nucleophilic substitution reactions, allowing for the creation of diverse analogs with varying biological activities.
- Hydrochloride Salt Formation : The hydrochloride salt is commonly formed to enhance solubility and stability for pharmaceutical applications.
Table 1: Summary of Synthesis Steps
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Alkylation | Tert-butyl bromide |
| 2 | Nucleophilic Substitution | Ethanol, amine derivatives |
| 3 | Salt Formation | Hydrochloric acid |
Biological Activities
The compound has been evaluated for various biological activities beyond antidepressant effects, including:
Chemical Reactions Analysis
Boc Deprotection
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the free piperidine amine. This reaction is critical for accessing reactive intermediates in drug synthesis.
Reaction Conditions :
Example :
Ester Hydrolysis
The ethoxy ester undergoes hydrolysis to form a carboxylic acid, which can participate in further coupling reactions.
Reaction Conditions :
Example :
Acylation of the Amino Group
The primary amino group (after deprotonation) reacts with acylating agents to form amides, a key step in peptide-like bond formation.
Reaction Conditions :
-
Reagents : HOBt (hydroxybenzotriazole), HBTU (uronium coupling agent), DIPEA (base)
-
Solvent : DMF or DCM
Example :
Reductive Amination
The amino group can engage in reductive amination with aldehydes or ketones, though steric hindrance from the piperidine ring may limit substrate scope.
Reaction Conditions :
Nucleophilic Substitution
The amino group acts as a nucleophile in SN reactions, displacing halides or sulfonates.
Reaction Conditions :
-
Substrates : Alkyl halides, aryl bromides
-
Solvent : DMF or acetonitrile
-
Yield : 60–90%
Steric and Electronic Considerations
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
To contextualize its properties and applications, we compare it with five analogous compounds (Table 1), focusing on structural motifs, physicochemical properties, and functional implications.
Table 1: Key Parameters of Comparative Compounds
*Calculated based on molecular formula.
Structural and Functional Differences
QC-3447 replaces the heterocycle with a benzene ring, favoring aromatic interactions in drug-receptor binding.
Substituent Chemistry: QW-7201’s ethoxy-3-oxopropyl side chain introduces ester and primary amine groups, enabling hydrogen bonding and hydrolysis-dependent prodrug activation.
Counterion Effects: QW-7201’s hydrochloride salt improves aqueous solubility compared to non-salt analogs like PK03447E-1. This property is critical for bioavailability in drug development .
Physicochemical and Reactivity Profiles
- Solubility : QW-7201’s hydrochloride salt and polar ester/amine groups enhance water solubility relative to the hydrophobic bromophenyl (BLD Pharm) or aromatic (QC-3447) analogs.
- PK03447E-1’s pyridine may undergo electrophilic substitution, while the bromophenyl group in BLD Pharm’s compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .
Preparation Methods
Protection of Piperidine Nitrogen
The synthesis typically begins with the protection of the piperidine nitrogen using a tert-butyl carbamate (Boc) group. This step stabilizes the nitrogen and prevents unwanted side reactions during subsequent functionalization.
- Reagents and Conditions: Di-tert-butyl dicarbonate (Boc2O) and a base such as triethylamine in dichloromethane at room temperature.
- Mechanism: The Boc group is introduced via nucleophilic attack of the piperidine nitrogen on Boc2O, forming a carbamate linkage.
- Yield: Moderate to high yields (~33-40%) reported in related piperidine derivative syntheses.
Introduction of Ethoxy and Keto Groups
The ethoxy and keto functionalities on the propyl side chain are introduced through esterification and oxidation steps.
- Typical Route: Starting from a hydroxy-substituted intermediate, the hydroxyl group is converted into a leaving group (e.g., mesylate), followed by nucleophilic substitution with ethoxide ions to install the ethoxy group.
- Oxidation: The introduction of the keto group at the 3-position is achieved by oxidation of the corresponding alcohol or by using keto-ester starting materials.
- Example: tert-Butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate was prepared and used as an intermediate, followed by hydrogenation to yield the desired keto-ethoxy derivative.
Amination and Azide Reduction
The amino group at the 1-position of the side chain is introduced via azide intermediates.
- Stepwise Process:
- Hydroxyl group is converted into a mesylate.
- Mesylate is substituted with azide ion.
- Azide is reduced by catalytic hydrogenation (e.g., Pd/C catalyst) to form the primary amine.
- Catalysts and Conditions: Hydrogenation typically performed at room temperature with palladium on carbon.
- Yields: High yields (~93%) for azide reduction step reported.
Formation of Hydrochloride Salt
The final compound is isolated as the hydrochloride salt to enhance stability and solubility.
- Procedure: Treatment of the free amine with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate).
- Result: Formation of the hydrochloride salt, which is typically isolated by filtration or crystallization.
Representative Synthetic Scheme Summary
| Step | Transformation | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Piperidine nitrogen protection | Boc2O, Et3N, CH2Cl2, rt | 33-40 | Formation of tert-butyl carbamate |
| 2 | Hydroxyl to mesylate conversion | Methanesulfonyl chloride, base | Not specified | Activation for nucleophilic substitution |
| 3 | Azide substitution | Sodium azide, DMF, moderate temperature | Not specified | Nucleophilic displacement |
| 4 | Azide reduction to amine | H2, Pd/C, EtOH, rt | 93 | Catalytic hydrogenation |
| 5 | Introduction of ethoxy group | Ethoxide ion substitution | Not specified | Via nucleophilic substitution |
| 6 | Formation of hydrochloride salt | HCl in solvent | Quantitative | Salt formation for stability |
Additional Research Findings and Notes
- The compound is sensitive to reaction conditions; protecting groups and mild hydrogenation are critical to avoid side reactions.
- Use of Boc protection is preferred due to its stability and ease of removal if necessary.
- The azide intermediate route is favored for introducing the amino group due to high selectivity and yield.
- Hydrogenation using Lindlar catalyst or Pd/C is effective for azide reduction without affecting other functional groups.
- The compound is mainly used as an intermediate; thus, purity and yield optimization are key for downstream applications.
Q & A
Q. Key Analytical Checks :
- Monitor reaction progress via TLC (silica gel, UV visualization).
- Confirm intermediate purity using HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Advanced: How can computational methods optimize synthesis pathways?
Methodological Answer:
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways for key steps (e.g., Boc protection) .
- Machine Learning (ML) : Train ML models on reaction databases to predict optimal solvents/catalysts. For example, prioritize DMF for SN2 reactions due to high polarity .
- Virtual Screening : Simulate steric/electronic effects of substituents to avoid side reactions (e.g., tert-butyl group stability under acidic conditions) .
Advanced: What analytical techniques resolve structural ambiguities?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to differentiate CH₂/CH₃ groups. The tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and 28 ppm (¹³C) .
- 2D NMR (HSQC/HMBC) : Confirm connectivity between the piperidine ring and ester sidechain .
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Boc group: m/z 277.36) .
Q. Table 2: Key Spectral Benchmarks
| Technique | Expected Signal | Functional Group |
|---|---|---|
| ¹H NMR | δ 4.1 (q, J=7.1 Hz) | Ethoxy (-OCH₂CH₃) |
| IR | 1720 cm⁻¹ | Ester (C=O) |
Basic: What is the acute toxicity profile?
Methodological Answer:
- Oral/Dermal Toxicity : LD₅₀ values for similar piperidine derivatives range from 300–500 mg/kg (Category 4), requiring strict PPE adherence .
- Ecotoxicity : Follow OECD 209 guidelines for biodegradability testing. Predicted logP ~1.8 suggests moderate bioaccumulation risk .
Advanced: How are contradictions in GHS classifications resolved?
Methodological Answer:
- Data Triangulation : Cross-reference SDS entries (e.g., acute toxicity in vs. "not classified" in ) with experimental LD₅₀ studies.
- Structural Analogues : Compare with tert-butyl piperidine carboxylates sharing the 3-ethoxy-3-oxopropyl group to infer hazard consistency .
- Regulatory Alignment : Default to stricter classifications (e.g., Category 4) if conflicting data exist, per EU REACH guidelines .
Advanced: What strategies elucidate structure-activity relationships (SAR)?
Methodological Answer:
- Functional Group Modulation : Replace the ethoxy group with methoxy or cyclopropoxy to assess esterase stability via LC-MS hydrolysis assays .
- Docking Studies : Simulate binding to target proteins (e.g., serine hydrolases) using AutoDock Vina. Focus on H-bond interactions with the amino group .
- Pharmacophore Mapping : Identify critical moieties (e.g., Boc-protected amine) using Schrödinger’s Phase .
Basic: What storage conditions ensure compound stability?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
